N-[4-(dimethylamino)benzyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-PHENOXYACETAMIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and an oxolan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-PHENOXYACETAMIDE typically involves multiple steps. One common method is the alkylation of primary amines and ammonia, followed by the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reducing agents are known for their selectivity and ability to reduce various functional groups without affecting reducible substituents like nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often employ reducing agents like LiAlH4 or NaBH4.
Substitution: Substitution reactions can occur under different conditions, often involving halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: LiAlH4, NaBH4
Halogenating Agents: Chlorine (Cl2), Bromine (Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-PHENOXYACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(OXOLAN-2-YL)METHYL]-2-PHENOXYACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N2O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C22H28N2O3/c1-23(2)19-12-10-18(11-13-19)15-24(16-21-9-6-14-26-21)22(25)17-27-20-7-4-3-5-8-20/h3-5,7-8,10-13,21H,6,9,14-17H2,1-2H3 |
InChI Key |
TWPPQLZMMPPCRB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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